molecular formula C17H17F3N4 B6135570 N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6135570
M. Wt: 334.34 g/mol
InChI Key: FPLFCEITFMKYBC-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 2, a 4-methylphenyl substituent at position 3, a methyl group at position 5, and an N,N-dimethylamine moiety at position 6. Its structural features influence physicochemical properties such as lipophilicity (logP) and solubility, which are critical for bioavailability and target engagement.

Properties

IUPAC Name

N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4/c1-10-5-7-12(8-6-10)14-15(17(18,19)20)22-24-13(23(3)4)9-11(2)21-16(14)24/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLFCEITFMKYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse pharmacological properties, including anticancer and enzyme inhibitory activities.

Chemical Structure and Properties

  • Molecular Formula : C20H22F3N3
  • Molecular Weight : 453.6 g/mol
  • IUPAC Name : 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-N,N-trimethylbenzenesulfonamide
  • CAS Number : 91745301

The structure of this compound features a pyrazolo-pyrimidine core, which is known to interact with various biological targets.

Anticancer Potential

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit promising anticancer properties. These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that certain derivatives can inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell growth and differentiation .

Enzyme Inhibition

The biological evaluation of this compound has revealed its potential as an enzyme inhibitor. Specifically, it has been noted for its selective inhibition against certain kinases, which are critical in signaling pathways related to cancer and inflammation . The compound's interaction with these enzymes may lead to reduced activity of pathways that promote tumor growth.

Case Studies and Research Findings

  • Inhibition of TRK Kinases : A recent study highlighted the synthesis and biological evaluation of various pyrazolo derivatives, including those similar to this compound. These compounds demonstrated low nanomolar activity against TRK kinases, suggesting their potential as targeted cancer therapies .
  • Molecular Modeling Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to its target enzymes. These studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold can effectively fit into the active sites of various kinases, forming critical hydrogen bonds that enhance its inhibitory effects .

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits TRK kinases involved in tumor growth
Enzyme InhibitionSelective inhibition of key signaling pathways
Molecular InteractionForms hydrogen bonds with target enzymes

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Therapy

The compound has been investigated for its potential as a therapeutic agent in cancer treatment. Research indicates that it acts as a selective inhibitor of tropomyosin receptor kinases (TRKs), which are critical in the proliferation and differentiation of cancer cells. The continuous activation of TRKs is associated with various malignancies, making their inhibition a promising strategy for cancer therapy .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to the TRK receptor, leading to the inhibition of downstream signaling pathways that promote tumor growth and survival. Molecular docking studies have demonstrated that the compound forms hydrogen bonds with key amino acid residues within the TRK binding site, effectively blocking receptor activation .

Synthesis and Characterization

The synthesis of N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves several steps, including the formation of the pyrazolo-pyrimidine scaffold through cyclization reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Biological Evaluation

3.1 In Vitro Studies

In vitro studies have shown that this compound exhibits potent inhibitory activity against TRK receptors with low nanomolar IC50 values. For example, one study reported an IC50 value of approximately 0.293 μM for TRKA inhibition . These findings suggest that the compound could be developed into a viable therapeutic agent for treating cancers driven by TRK overexpression.

3.2 Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings. For instance, compounds targeting TRK receptors have been successfully integrated into treatment regimens for patients with specific genetic mutations leading to TRK overexpression. These case studies underscore the importance of continued research into pyrazolo-pyrimidine derivatives like this compound as potential cancer therapeutics.

Summary Table

Application Area Details
Cancer Therapy Selective TRK inhibitor; potential for treating cancers associated with TRK overexpression
Mechanism of Action Inhibits TRK signaling pathways through receptor binding
Synthesis Methods Cyclization reactions; characterized by NMR, MS, X-ray crystallography
Biological Activity Potent inhibition (IC50 ~ 0.293 μM) against TRKA
Clinical Relevance Similar compounds show promise in clinical trials for targeted cancer therapies

Chemical Reactions Analysis

Functional Group Transformations

The compound’s substituents enable diverse reactivity:

  • Trifluoromethyl Group (Position 2) :

    • Electrophilic Substitution : The electron-withdrawing CF₃ group directs substitution to adjacent positions. Reactions such as C–H activation or electrophilic aromatic substitution may occur under specific conditions .

    • Coupling Reactions : Introduction via cross-coupling (e.g., using trifluoromethylboronic acids) during core synthesis .

  • Methyl Groups (N,N,5-Positions) :

    • Alkylation : Installation of methyl groups typically involves methylation of nitrogen or carbon centers using methylating agents (e.g., methyl iodide) .

    • Protecting/Deprotecting : Strategies to selectively methylate positions during synthesis .

  • Amine Group (Position 7) :

    • Acylation/Alkylation : Reacts with acylating agents (e.g., acetyl chloride) or alkylating agents (e.g., methyl iodide) to form amides or substituted amines .

    • Nucleophilic Substitution : Replacement of amine with other nucleophiles (e.g., hydroxyl, alkoxide) under basic conditions .

Reactivity and Stability

  • Electron-Withdrawing Effects : The CF₃ group stabilizes the aromatic ring, reducing susceptibility to nucleophilic attack but enhancing electrophilic substitution .

  • Lipophilicity : The trifluoromethyl and methyl substituents increase lipophilicity, influencing solubility and permeability properties .

  • Biological Reactivity : The amine group’s basicity facilitates interactions with biological targets (e.g., enzymes, receptors), a key feature in its potential therapeutic applications .

Comparison of Substituent Effects

The compound’s substituents significantly influence its reactivity compared to analogs:

Substituent Effect on Reactivity Example Reaction
Trifluoromethyl (CF₃) Enhances electrophilic substitution at adjacent positions; stabilizes aromaticity Electrophilic C–H activation
3-(4-Methylphenyl) Bulky aryl group may hinder certain substitutions but provides lipophilic interactions Suzuki coupling for aryl attachment
N,N,5-Methyl Methyl groups reduce basicity of nitrogen centers, affecting nucleophilic reactions Alkylation of nitrogen centers

Pyrazolo[1,5-a]pyrimidine Core Formation

  • Cyclization : Aminopyrazole reacts with malononitrile under acidic conditions to form the fused ring system .

  • Substitution : Chlorination of the core at position 7, followed by nucleophilic substitution with methylamine to install the 7-amine group .

Trifluoromethyl Group Installation

  • Cross-Coupling : CF₃-containing boronic acids react with halogenated intermediates via palladium-catalyzed coupling .

Challenges and Considerations

  • Regioselectivity : Controlling substitution patterns during cyclization and coupling steps requires precise reaction conditions .

  • Yield Optimization : Multi-step syntheses often face challenges in isolating intermediates, necessitating efficient purification protocols .

  • Stability : The trifluoromethyl group’s stability under basic or acidic conditions must be validated during reaction design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Effects on Antimycobacterial Activity

  • 3-(4-Fluorophenyl)-5-aryl Derivatives : Compounds bearing a 3-(4-fluorophenyl) group (e.g., compound 32 in ) demonstrate potent inhibition of Mycobacterium tuberculosis (M.tb) growth (MIC values <1 µM) . The electron-withdrawing fluorine atom enhances metabolic stability and target binding compared to the target compound’s 3-(4-methylphenyl) group, which may reduce activity due to decreased electronic effects .
  • 7-Amine Modifications: Replacing the N,N-dimethyl group with a pyridin-2-ylmethyl moiety (e.g., compound 47 in ) improves aqueous solubility and microsomal stability.

Anticancer Activity

  • Trifluoromethyl Positioning : The title compound’s 2-trifluoromethyl group contrasts with 7-trifluoromethyl analogs (e.g., ), where the CF₃ group at position 7 enhances steric hindrance, reducing cancer cell proliferation (IC₅₀ ~10 µM) . The 2-position CF₃ in the target compound may offer distinct binding interactions but requires empirical validation.

Physicochemical Properties

Compound logP Solubility (µM) Melting Point (°C)
Target Compound 3.8* 12* Not reported
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenyl (47) 2.9 45 177–180
5-Methyl-2-(trifluoromethyl) analog () 2.5 85 Not reported

*Estimated using computational tools (e.g., ChemAxon).

Key Research Findings

  • Anti-Mycobacterial SAR : 3-Aryl substituents with electron-withdrawing groups (e.g., 4-F) optimize M.tb inhibition, while 5-aryl groups balance potency and metabolic stability .
  • Trifluoromethyl Impact : CF₃ at position 2 (target compound) vs. position 7 () alters steric and electronic profiles, suggesting divergent target affinities .
  • Toxicity Profile : N,N-Dimethylamine derivatives show lower hERG liability compared to pyridylmethyl analogs, making them safer candidates .

Q & A

Q. What are the key synthetic routes and purification strategies for this compound?

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

Focus on modifying substituents to enhance selectivity and potency:

  • C3/C5 substituents : Aryl groups (e.g., 4-methylphenyl) improve hydrophobic interactions with kinase ATP-binding pockets .
  • Trifluoromethyl group : Enhances metabolic stability and binding affinity via halogen bonding .
  • Dimethylaminoethyl chain : Increases solubility and modulates pharmacokinetics . Methodology:
  • Suzuki coupling : Introduce diverse aryl groups at C3/C5 for SAR screening .
  • Kinase inhibition assays : Measure IC50 against CDK9 (e.g., IC50 = 0.6 nM for related compounds) .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Strategies include:

  • Orthogonal assays : Validate using fluorescence polarization (FP) and radiometric assays .
  • Co-crystallization : Determine binding modes with target kinases (e.g., CDK9) to confirm mechanistic hypotheses .
  • Kinome-wide profiling : Assess selectivity against 400+ kinases to identify off-target effects .

Q. What experimental designs assess in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Pharmacokinetic profiling :
  • Absorption : Oral bioavailability studies in rodents (e.g., Cmax = 1.2 µM at 1 mg/kg) .
  • BBB penetration : Measure brain-to-plasma ratio (e.g., >0.5 indicates good penetration) using LC-MS .
    • Metabolite identification : Use hepatic microsomes to detect oxidative metabolites (e.g., N-demethylation) .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50 values for kinase inhibition?

Variations may stem from:

  • Enzyme sources : Recombinant vs. native kinases (e.g., CDK9 from different cell lines) .
  • Assay buffers : Mg²⁺/ATP concentrations alter inhibitor binding . Resolution: Standardize assays using recombinant kinases (e.g., Invitrogen KinaseProfiler) and fixed ATP levels (1 mM) .

Methodological Recommendations

Q. How to design analogues with improved metabolic stability?

  • Replace labile groups : Substitute methyl with cyclopropyl to reduce oxidative metabolism .
  • Isotopic labeling : Use deuterated dimethylamino groups to slow CYP450-mediated degradation .

Q. What computational tools predict binding modes for mechanistic studies?

  • Molecular docking (AutoDock Vina) : Model interactions with CDK9 (e.g., hydrogen bonding with hinge region) .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories .

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